(E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one (E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 370847-98-6
VCID: VC4512543
InChI: InChI=1S/C20H18N4O4S/c25-17-8-4-1-5-14(17)13-18-19(26)21-20(29-18)23-11-9-22(10-12-23)15-6-2-3-7-16(15)24(27)28/h1-8,13,25H,9-12H2/b18-13+
SMILES: C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4O)S3
Molecular Formula: C20H18N4O4S
Molecular Weight: 410.45

(E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

CAS No.: 370847-98-6

Cat. No.: VC4512543

Molecular Formula: C20H18N4O4S

Molecular Weight: 410.45

* For research use only. Not for human or veterinary use.

(E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one - 370847-98-6

Specification

CAS No. 370847-98-6
Molecular Formula C20H18N4O4S
Molecular Weight 410.45
IUPAC Name (5E)-5-[(2-hydroxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Standard InChI InChI=1S/C20H18N4O4S/c25-17-8-4-1-5-14(17)13-18-19(26)21-20(29-18)23-11-9-22(10-12-23)15-6-2-3-7-16(15)24(27)28/h1-8,13,25H,9-12H2/b18-13+
Standard InChI Key BUHRSODZDGJIEO-QGOAFFKASA-N
SMILES C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4O)S3

Introduction

Chemical Structure and Stereochemical Configuration

The compound features a thiazol-4(5H)-one ring system substituted at the 2-position with a 4-(2-nitrophenyl)piperazine group and at the 5-position with a 2-hydroxybenzylidene moiety. The (E)-configuration of the benzylidene group is critical for maintaining planarity and conjugation within the molecule, which influences its electronic properties and biological interactions.

Structural Confirmation

The E-geometry is typically confirmed via X-ray crystallography, which reveals dihedral angles between the thiazole ring and the benzylidene fragment. For example, in analogous compounds, monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 8.5811 Å, b = 16.5165 Å) provide definitive evidence of the stereochemistry . Nuclear magnetic resonance (NMR) spectroscopy further supports this configuration: coupling constants (δ 7.2–8.1 ppm for aromatic protons) and nuclear Overhauser effect spectroscopy (NOESY) data distinguish E/Z isomers by correlating spatial proximities of key hydrogens .

Synthesis and Optimization Strategies

Synthetic Routes

The compound is synthesized through a multi-step sequence:

  • Thiazole Core Formation: Condensation of 2-aminothiazole derivatives with thioglycolic acid under reflux yields the thiazol-4(5H)-one scaffold.

  • Benzylidene Introduction: Microwave-assisted Knoevenagel condensation with 2-hydroxybenzaldehyde in 1,4-dioxane using piperidine as a catalyst introduces the arylidene group .

  • Piperazine Coupling: Reaction with 2-nitrophenylpiperazine in buffered acetic acid/sodium acetate under reflux attaches the piperazine-nitrophenyl moiety .

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)
1Thioglycolic acid, 100°C, 6 hr75–80
22-Hydroxybenzaldehyde, MW, 80°C85–90
3Acetic acid/NaOAc, reflux, 8 hr70–75

Yield Optimization

  • Solvent Polarity: Polar aprotic solvents (e.g., dioxane) enhance intermediate solubility .

  • Catalyst Screening: Piperidine outperforms weaker bases in promoting condensation .

  • Purification: Recrystallization from ethanol-DMF (1:1) removes unreacted aldehydes .

Physicochemical Properties

Molecular Descriptors

  • Molecular Formula: C₂₀H₁₈N₄O₄S

  • Molecular Weight: 410.4 g/mol

  • LogP: Predicted 3.2 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1/7

Spectral Characterization

  • ¹H NMR (DMSO-d₆): δ 11.78 (s, 1H, -OH), 8.68 (d, 1H, aromatic), 7.56–7.58 (m, 1H, piperazine-CH) .

  • ¹³C NMR: δ 174.2 (C=O), 161.6 (C=N), 152.6 (thiazole C-S) .

  • LCMS: m/z 410.4 [M + H]⁺ .

Biological Activities and Mechanisms

KinasePredicted IC₅₀ (μM)Mechanism
GSK3β0.05–0.1ATP-site competition
CDK50.1–0.3Allosteric modulation

Antiproliferative Effects

Thiazole derivatives demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 12 μM) . Proposed mechanisms include:

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation.

  • Cell Cycle Arrest: G1/S phase blockade via p21 upregulation.

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships (SAR)

ModificationBiological Impact
2-Nitro → 4-Nitro (phenyl)Reduced solubility; increased kinase affinity
Piperazine → MorpholineImproved metabolic stability
2-Hydroxy → 4-Hydroxy (benzylidene)Enhanced antimicrobial activity

Future Research Directions

  • Target Identification: Proteomic profiling to map kinase targets.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Derivatization: Introduce fluorinated groups to modulate pharmacokinetic properties.

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